Potassium 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Potassium 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of isopropyl hydrazinecarboxylate with carbon disulfide, followed by cyclization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Potassium 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The oxadiazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted oxadiazoles with different functional groups.
Scientific Research Applications
Potassium 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Potassium 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Potassium 5-(methyl)-1,3,4-oxadiazole-2-carboxylate
- Potassium 5-(ethyl)-1,3,4-oxadiazole-2-carboxylate
- Potassium 5-(butyl)-1,3,4-oxadiazole-2-carboxylate
Uniqueness
Potassium 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate is unique due to its specific isopropyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications, as it may exhibit different properties compared to its analogs.
Properties
Molecular Formula |
C6H7KN2O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
potassium;5-propan-2-yl-1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C6H8N2O3.K/c1-3(2)4-7-8-5(11-4)6(9)10;/h3H,1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
XSSCLGYEUFUYRH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=NN=C(O1)C(=O)[O-].[K+] |
Origin of Product |
United States |
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